8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with the molecular formula C20H28N6O4 and a molecular weight of approximately 416.482 g/mol. This compound is classified as a purine derivative, specifically belonging to a category of substituted xanthines, which are known for their potential biological activities, including cytotoxic effects and modulation of ion channels such as TRPC5 .
The compound's IUPAC name reflects its complex structure, which includes various functional groups such as dimethylamino and hydroxy groups. Its synthesis is of interest in medicinal chemistry due to its potential applications in treating various disorders.
The synthesis of 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves several steps that may include the following:
Technical details regarding specific reagents and reaction conditions are critical for optimizing yield and purity but are often proprietary or detailed in specialized literature.
The molecular structure of 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be depicted using various structural representations:
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C)O
IEMAVUCQEZCWDB-UHFFFAOYSA-N
These representations highlight the connectivity between atoms and the functional groups present within the molecule.
Property | Value |
---|---|
Molecular Formula | C20H28N6O4 |
Molecular Weight | 416.482 g/mol |
IUPAC Name | 8-[2-(dimethylamino)ethylamino]-7-[2-hydroxy-3-(o-tolyloxy)propyl]-3-methylpurine-2,6-dione |
The compound can undergo various chemical reactions typical of purine derivatives:
These reactions are essential for understanding the compound's reactivity and potential transformations in biological systems .
The mechanism of action for 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione primarily involves its interaction with specific biological targets:
These mechanisms are still under investigation, with ongoing studies aimed at elucidating the precise pathways involved.
The physical and chemical properties of 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione include:
These properties influence its handling during synthesis and application in research settings .
8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific uses:
Continued research may reveal additional applications across pharmacology and biochemistry fields as scientists further explore its properties and effects .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: